molecular formula C23H24N2O6 B557050 Fmoc-Dab(Alloc)-OH CAS No. 204316-32-5

Fmoc-Dab(Alloc)-OH

Cat. No. B557050
M. Wt: 424.4 g/mol
InChI Key: YIVBOSPUFNDYMF-FQEVSTJZSA-N
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Description

“Fmoc-Dab(Alloc)-OH” is a modified amino acid that is used in peptide synthesis1. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, which is widely used due to its stability against acids and bases2.



Synthesis Analysis

A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids1. This process involves the use of Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of these molecules in both research and industrial settings3.



Molecular Structure Analysis

The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building block association4. This makes it an excellent choice for the modification of amino acids and short peptides.



Chemical Reactions Analysis

The Alloc group in “Fmoc-Dab(Alloc)-OH” is stable against acids and bases, allowing for selective protection of the Fmoc, Cbz, and Boc groups. The removal of the Alloc group typically occurs in the presence of Pd(0)2.



Physical And Chemical Properties Analysis

The Fmoc group’s inherent hydrophobicity and aromaticity allow it to promote building block association, making it a valuable tool in the fabrication of functional materials4.


Scientific Research Applications

  • Synthesis of Protected α-2,3-Diaminopropionic Acid and 2,4-Diaminobutanoic Acid : The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH from Fmoc-Asp/Glu is described, with a focus on the conversion of acid function to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).

  • Challenges in Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Dab(Mtt)-OH, a commercially available orthogonally protected amino acid, demonstrated poor coupling efficiency during SPPS. This study provides insights into the challenges of incorporating Fmoc-Dab(Mtt)-OH in peptide synthesis (Lam, Wu, & Wong, 2022).

  • Synthesis of Protected Norcysteines for SPPS : This research highlights the application of Fmoc-strategy on solid phase in synthesizing norcystine bridges in peptides, demonstrating the utility of N-Alloc and S-Tmob protections of norcysteine (Samant & Rivier, 2007).

  • Deprotection and Peptide Coupling of N-Alloc Amines : The study developed an efficient method for the deprotection and peptide coupling of N-Alloc amino acids with N-Boc or N-Fmoc amino acids, using DABCO for the deprotection of the N-Alloc group (Zorn et al., 2001).

  • Multipin Solid-Phase Synthesis of Acyl Diaminopropionic Acid Oligomers : N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid was prepared and used as a scaffold for the synthesis of acyl trimers, highlighting the versatility of this compound in the preparation of diverse organic molecules (Valerio, Bray, & Stewart, 2009).

  • Oxime Carbonates as Reagents for Introducing Fmoc and Alloc Protecting Groups : The research discusses the use of oxime carbonates for introducing Fmoc and Alloc protecting groups in peptide chemistry, offering an alternative to classical Boc protection (Khattab et al., 2010).

  • "One-Pot" Preparation of N-Carbamate Protected Amino Acids : This method enables the preparation of Fmoc and Alloc amino acids in a one-pot process, minimizing byproducts and offering high yield and purity (Cruz et al., 2004).

  • Combined Fmoc-Alloc Strategy for SPPS of Phosphoserine Peptides : The study presents a block method for the synthesis of serine phosphopeptides using Fmoc and Alloc strategies, demonstrating their application in the study of phosphorylation-dependent tau antisera (Shapiro et al., 1997).

Safety And Hazards

Specific safety and hazard information for “Fmoc-Dab(Alloc)-OH” is not readily available from the sources retrieved. However, as with all chemicals, appropriate safety measures should be taken when handling and storing “Fmoc-Dab(Alloc)-OH”.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBOSPUFNDYMF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373237
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dab(Alloc)-OH

CAS RN

204316-32-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Weerapana, B Imperiali - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
Oligosaccharyl transferase (OT) is the enzyme responsible for asparagine-linked glycosylation in the lumen of the endoplasmic reticulum, which is a subcellular compartment within …
Number of citations: 17 pubs.rsc.org
VE Zwicker, BM Long, KA Jolliffe - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A series of linear peptide based anion receptors, in which the distance between the bis[zinc(II)dipicolylamine] binding sites and the peptide backbone was varied systematically, was …
Number of citations: 31 pubs.rsc.org
M Sainlos, C Tigaret, C Poujol, NB Olivier… - Nature chemical …, 2011 - nature.com
The interactions of the AMPA receptor (AMPAR) auxiliary subunit Stargazin with PDZ domain–containing scaffold proteins such as PSD-95 are critical for the synaptic stabilization of …
Number of citations: 136 www.nature.com
V Halder, J Oeljeklaus, G Heilmann… - … A European Journal, 2018 - Wiley Online Library
Bioactive natural products are important starting points for developing chemical tools for biological research. For elucidating their bioactivity profile, biological systems with concise …
MRB Porzberg, L Moesgaard, C Johansson… - Molecules, 2022 - mdpi.com
Epigenetic readout of the combinatorial posttranslational modification comprised of trimethyllysine and asymmetric dimethylarginine (H3K4me3R8me2a) takes place via biomolecular …
Number of citations: 2 www.mdpi.com
CRO Bartling, F Alexopoulou, S Kuschert… - Journal of Medicinal …, 2023 - ACS Publications
Peptides targeting disease-relevant protein–protein interactions are an attractive class of therapeutics covering the otherwise undruggable space between small molecules and …
Number of citations: 3 pubs.acs.org
B Zhu, Y Dong, J Ma, M Chen, S Ruan… - Journal of Peptide …, 2020 - Wiley Online Library
Presently, echinocandins have been recommended as the first‐line drugs for the treatment of invasive candidiasis. However, low oral bioavailability and solubility limit their application. …
Number of citations: 4 onlinelibrary.wiley.com
TM Wood, CJ Slingerland, NI Martin - Journal of Medicinal …, 2021 - ACS Publications
The continuing rise of antibiotic resistance, particularly among Gram-negative pathogens, threatens to undermine many aspects of modern medical practice. To address this threat, …
Number of citations: 6 pubs.acs.org
RVR Rao, SJ Tantry, VVS Babu - Synthetic communications, 2006 - Taylor & Francis
The synthesis of orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH starting from Fmoc‐Asp/Glu has been described. The salient features of our synthetic strategy involved …
Number of citations: 7 www.tandfonline.com
J Ying, X Gu, M Cai, M Dedek, J Vagner… - Journal of medicinal …, 2006 - ACS Publications
Intensive efforts have been made to develop potent and selective ligands for certain human melanocortin receptors as possible treatments for obesity and sexual dysfunction due to the …
Number of citations: 53 pubs.acs.org

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